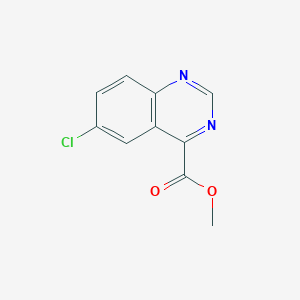

Methyl 6-chloroquinazoline-4-carboxylate

Description

Structure

3D Structure

Properties

Molecular Formula |

C10H7ClN2O2 |

|---|---|

Molecular Weight |

222.63 g/mol |

IUPAC Name |

methyl 6-chloroquinazoline-4-carboxylate |

InChI |

InChI=1S/C10H7ClN2O2/c1-15-10(14)9-7-4-6(11)2-3-8(7)12-5-13-9/h2-5H,1H3 |

InChI Key |

KKIKEFIKYBPUMW-UHFFFAOYSA-N |

Canonical SMILES |

COC(=O)C1=NC=NC2=C1C=C(C=C2)Cl |

Origin of Product |

United States |

Chemical Reactivity and Transformational Chemistry of Methyl 6 Chloroquinazoline 4 Carboxylate

Nucleophilic Substitution Reactions at the C-4 Position of the Quinazoline (B50416) Core

The most significant aspect of the reactivity of Methyl 6-chloroquinazoline-4-carboxylate is the susceptibility of the C-4 chloro-substituent to nucleophilic aromatic substitution (SNAr). The electron-withdrawing nature of the adjacent nitrogen atoms in the pyrimidine (B1678525) ring activates the C-4 position, making the chlorine atom an excellent leaving group. This facilitates reactions with a wide variety of nucleophiles. mdpi.com Several reports have established that for chloro-substituted quinazolines, the C-4 position is consistently and regioselectively attacked by nucleophiles over other positions under various reaction conditions. mdpi.com

Amination Reactions Leading to 4-Aminoquinazoline Derivatives

The displacement of the C-4 chlorine by nitrogen nucleophiles is a widely employed strategy for the synthesis of 4-aminoquinazoline derivatives, a scaffold present in numerous biologically active compounds. mdpi.comresearchgate.net This amination can be achieved with primary and secondary amines, including a diverse range of anilines, benzylamines, and aliphatic amines. nih.govresearchgate.net

The reaction conditions typically involve heating the 4-chloroquinazoline (B184009) substrate with the desired amine in a polar solvent, such as isopropanol (B130326), often in the presence of a base like triethylamine (B128534) (TEA) or N,N-Diisopropylethylamine (DIPEA) to neutralize the HCl byproduct. mdpi.comresearchgate.net The reactivity of the amine nucleophile plays a significant role; electron-rich amines generally react more readily and under milder conditions than electron-poor amines. nih.gov Microwave irradiation has been utilized to accelerate these reactions, often leading to faster and more efficient product formation. nih.gov

Below is a table summarizing typical amination reactions on the 4-chloroquinazoline core, demonstrating the scope of this transformation with various amines.

| Amine Nucleophile | Solvent | Conditions | Product Type | Reference |

|---|---|---|---|---|

| Substituted Anilines | Isopropanol | Reflux, 4 hr | 4-Anilinoquinazoline (B1210976) | researchgate.net |

| Benzylamines | Isopropanol / TEA | Reflux, 4 hr | 4-(Benzylamino)quinazoline | researchgate.net |

| N-Methylanilines | THF / H₂O | Microwave Irradiation | 4-(N-methylanilino)quinazoline | nih.gov |

| Various Anilines | Dioxane / DIPEA | 80 °C, 12 hr | 2-Chloro-4-anilinoquinazoline | mdpi.com |

Hydrazinolysis and Formation of Hydrazinyl Quinazolines

Reacting 4-chloroquinazoline derivatives with hydrazine (B178648) hydrate (B1144303) is an effective method to introduce a hydrazinyl moiety at the C-4 position. This transformation follows the same SNAr mechanism, with hydrazine acting as a potent nitrogen nucleophile. The resulting 4-hydrazinyl quinazolines are valuable synthetic intermediates, as the hydrazinyl group can be further derivatized or used to construct fused heterocyclic ring systems, such as triazoloquinazolines. ekb.eg

For example, the reaction of a 4-chloroquinazoline with hydrazine can lead to the formation of a 4-hydrazinyl quinazoline derivative, which can then be reacted with reagents like benzaldehyde (B42025) or acetic anhydride (B1165640) to yield Schiff bases or acetohydrazide derivatives, respectively. ekb.eg In some cases, care must be taken to perform the reaction under an inert atmosphere, as the intermediate 1-hydrazino product can undergo oxidative dehydrazination in the presence of air. nih.gov

Reactions Involving the Carboxylate Moiety

The methyl ester group of this compound offers another site for chemical modification, allowing for the synthesis of carboxylic acids, amides, and other esters.

Ester Hydrolysis and Carboxylic Acid Derivatization

The methyl ester can be hydrolyzed to the corresponding carboxylic acid, 6-chloroquinazoline-4-carboxylic acid, under standard saponification conditions. This is typically achieved by refluxing the ester with a base, such as sodium hydroxide (B78521) (NaOH), in an aqueous alcohol solution (e.g., isopropanol or methanol). mdpi.com Following the reaction, acidification of the mixture precipitates the carboxylic acid product. mdpi.com This carboxylic acid is a key intermediate for further derivatization, particularly for amide bond formation.

Transesterification and Amide Coupling Reactions

While transesterification is a possible reaction, a more common and synthetically useful transformation is the conversion of the carboxylate functionality into an amide. This is typically accomplished in a two-step sequence. First, the methyl ester is hydrolyzed to 6-chloroquinazoline-4-carboxylic acid as described above. Subsequently, this carboxylic acid is coupled with a primary or secondary amine to form an amide bond.

This amide coupling is rarely achieved by direct condensation and almost always requires the use of a coupling agent to activate the carboxylic acid. fishersci.co.ukresearchgate.net A vast array of modern coupling reagents can be employed for this purpose, providing high yields and accommodating a wide range of functional groups. nih.govgrowingscience.com Common and effective coupling systems include:

Carbodiimides: N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide (EDC) is frequently used, often in combination with an additive like 1-Hydroxybenzotriazole (HOBt) or 4-Dimethylaminopyridine (DMAP). nih.gov

Uronium/Phosphonium Salts: Reagents such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) provide highly activated esters that react efficiently with amines, often in the presence of a non-nucleophilic base like DIPEA. growingscience.com

The general procedure involves reacting the carboxylic acid with the coupling agent and the desired amine in an aprotic solvent like N,N-Dimethylformamide (DMF) or Dichloromethane (DCM). fishersci.co.uk

Electrophilic Aromatic Substitution Reactions on the Quinazoline Ring (e.g., halogenation)

The quinazoline ring system is inherently electron-deficient due to the presence of two electronegative nitrogen atoms. This electronic character strongly deactivates the entire heterocyclic system towards electrophilic aromatic substitution (EAS). wikipedia.org Direct electrophilic attack on the pyrimidine portion of the ring is nearly impossible under standard conditions.

Therefore, any potential EAS reaction, such as halogenation, would occur on the benzenoid ring. The regiochemical outcome of such a reaction would be directed by the existing substituents on that ring. In the case of this compound, the substituents on the benzene (B151609) ring are the chloro group at C-6 and the fused pyrimidine ring itself.

Directing Effects: The chloro group is a deactivating but ortho, para-directing substituent. masterorganicchemistry.com The fused pyrimidine ring acts as a powerful deactivating group, withdrawing electron density from the benzene ring. This deactivation further disfavors EAS reactions.

Predicted Outcome: Considering these effects, an incoming electrophile would be directed to the positions ortho and para to the chlorine atom, which are C-5 and C-7 (the para position, C-8, is part of the ring fusion). The strong deactivating nature of the quinazoline system suggests that forcing conditions, including a potent Lewis acid catalyst (e.g., FeCl₃ or AlCl₃ for halogenation), would be necessary. wikipedia.orgmasterorganicchemistry.com However, due to the profound deactivation of the ring, such reactions are synthetically challenging and not commonly reported for this class of compounds.

Derivatization Strategies for Expanding Chemical Space and Functional Diversity

The chemical architecture of this compound, featuring a reactive chloro group at the 4-position, an ester functionality, and several positions on the heterocyclic core, provides a rich platform for a variety of chemical transformations. These modifications are instrumental in developing extensive libraries of quinazoline derivatives for screening in drug discovery programs.

Alkylation and Arylation Reactions on the Quinazoline Core and Substituents

The C4-chloro substituent of the quinazoline ring is highly susceptible to nucleophilic aromatic substitution (SNAr), making it a primary site for introducing a diverse array of alkyl and aryl groups. This reactivity is a cornerstone for the synthesis of numerous biologically active quinazoline derivatives.

N-Arylation: A prominent application of this reactivity is the N-arylation with various anilines to produce 4-anilinoquinazolines, a scaffold present in several approved anticancer drugs. While direct examples with this compound are not extensively documented in readily available literature, the reactivity of analogous 4-chloroquinazolines provides a strong precedent. For instance, microwave-mediated N-arylation of 6-halo-2-phenyl-4-chloroquinazolines with a range of substituted anilines proceeds efficiently in a THF/H₂O solvent system, often without the need for a base. organic-chemistry.orgekb.eg This methodology is compatible with anilines bearing both electron-donating and electron-withdrawing groups, affording the corresponding N-arylated products in good to excellent yields. organic-chemistry.orgekb.eg The reaction conditions are generally mild, and the use of microwave irradiation can significantly reduce reaction times. organic-chemistry.orgekb.eg

Table 1: Representative N-Arylation Reactions of 4-Chloroquinazolines

| 4-Chloroquinazoline Reactant | Aniline (B41778) Reactant | Product | Yield (%) |

| 6-Bromo-4-chloro-2-phenylquinazoline | 4-Methoxy-N-methylaniline | 6-Bromo-N-methyl-N-(4-methoxyphenyl)-2-phenylquinazolin-4-amine | 90 |

| 4-Chloro-6-iodo-2-phenylquinazoline | 3-Methoxy-N-methylaniline | N-(3-Methoxyphenyl)-N-methyl-4-(6-iodo-2-phenylquinazolin-4-yl)amine | 85 |

| 6-Bromo-4-chloro-2-phenylquinazoline | 3-Bromo-N-methylaniline | N-(3-Bromophenyl)-N-methyl-4-(6-bromo-2-phenylquinazolin-4-yl)amine | 72 |

It is important to note that the electronic nature of the aniline can influence the reaction rate, with electron-rich anilines generally reacting more readily. organic-chemistry.orgekb.eg

C-Alkylation: While direct C-alkylation of the quinazoline core of this compound is less common, derivatization of substituents is a viable strategy. For related heterocyclic systems like isoquinolines, methods for C4-alkylation have been developed using vinyl ketones as electrophiles in the presence of a nucleophilic reagent like benzoic acid. This proceeds via a temporary dearomatization strategy.

Alkylation of Exocyclic Functionalities: The ester group at the C4-position can be hydrolyzed to the corresponding carboxylic acid, which can then be used as a handle for further alkylation or other modifications. Additionally, if other functional groups are introduced onto the quinazoline scaffold, they can be subjected to alkylation. For example, the alkylation of 2-phenylquinazoline-4-thione with "soft" and "hard" methylating agents has been shown to yield both S- and N-methylated products, demonstrating the influence of the alkylating agent and reaction conditions on the regioselectivity.

Cycloaddition Reactions and Formation of Fused Heterocyclic Systems

The quinazoline nucleus can serve as a scaffold for the construction of more complex, fused heterocyclic systems. This is often achieved by first introducing a suitable functional group at the C4-position, which can then undergo an intramolecular cyclization or participate in an intermolecular cycloaddition reaction.

Formation of Triazolo[4,3-c]quinazolines: A common strategy for constructing fused triazole rings involves the reaction of a 4-chloroquinazoline with hydrazine to form a 4-hydrazinoquinazoline (B1199610) intermediate. This intermediate can then be cyclized with various one-carbon synthons to yield the triazolo[4,3-c]quinazoline system. For example, starting from 2,4-dichloroquinazoline, treatment with hydrazine hydrate selectively displaces the C4-chloro group to give 2-chloro-4-hydrazinoquinazoline. Subsequent reaction with acetic anhydride leads to the formation of 3-methyl organic-chemistry.orgekb.egresearchgate.nettriazolo[4,3-c]quinazolin-5(6H)-one. This triazoloquinazoline can be further functionalized, for instance, by alkylation at the N6 position with reagents like methyl chloroacetate.

Table 2: Synthesis of Fused Triazoloquinazolines

| Reactant 1 | Reactant 2 | Intermediate/Product |

| 2,4-Dichloroquinazoline | Hydrazine Hydrate | 2-Chloro-4-hydrazinoquinazoline |

| 2-Chloro-4-hydrazinoquinazoline | Acetic Anhydride | 3-Methyl organic-chemistry.orgekb.egresearchgate.nettriazolo[4,3-c]quinazolin-5(6H)-one |

| 3-Methyl organic-chemistry.orgekb.egresearchgate.nettriazolo[4,3-c]quinazolin-5(6H)-one | Methyl Chloroacetate | Methyl 2-(3-methyl-5-oxo- organic-chemistry.orgekb.egresearchgate.nettriazolo[4,3-c]quinazolin-6(5H)-yl)acetate |

Formation of Pyrazolo[4,3-f]quinazolines and other Fused Systems: The synthesis of other fused systems, such as pyrazolo[4,3-f]quinazolines, often proceeds through different synthetic routes that may not directly involve this compound as a starting material. However, the principle of using a functionalized quinazoline as a precursor for cyclization remains a key strategy in heterocyclic chemistry. For instance, the reaction of 4-chloro-1H-pyrazolo[4,3-c]quinolin-3-amine with substituted anilines leads to the formation of pyrazolo[4,3-c]quinoline derivatives. nih.gov

Diels-Alder Reactions: The participation of the quinazoline ring system in cycloaddition reactions such as the Diels-Alder reaction is not extensively reported. For a molecule to act as a diene in a Diels-Alder reaction, it must possess a conjugated diene system. While the quinazoline core contains double bonds, they are part of an aromatic system, which generally lacks the reactivity of a typical diene for [4+2] cycloadditions. It is more plausible that a substituent introduced onto the quinazoline ring could act as the diene or dienophile. For example, a vinyl group attached to the quinazoline core could potentially participate as a dienophile in a Diels-Alder reaction.

Structure Activity Relationship Sar Investigations of Methyl 6 Chloroquinazoline 4 Carboxylate Derivatives

Impact of Substituent Variation at the Quinazoline (B50416) Ring Positions (C-4, C-6, C-2, etc.) on Biological Activity

The biological profile of quinazoline derivatives is highly sensitive to the nature and position of substituents on the core ring system.

C-4 Position : This position is highly reactive towards anionid reagents and is critical for activity. scispace.com Modifications at C-4 significantly impact biological outcomes. For instance, replacing the 4-anilino group with other substituents like thiosemicarbazide has been explored to discover novel compounds with similar enzymatic interactions. nih.gov In the context of metabotropic glutamate receptor 5 (mGlu₅) antagonists, the 4-anilino substitution is a key feature. nih.gov For p21-Activated Kinase 4 (PAK4) inhibitors, introducing an amino-piperidine group at C-4 led to a decrease in affinity compared to other analogs, suggesting that specific interactions are required at this position. acs.org The introduction of a 2-furan moiety at the C4-position of 2-aminoquinazoline derivatives resulted in optimal binding affinities for the A₂A adenosine receptor. mdpi.com

C-6 Position : The C-6 position is a common site for modification, often involving halogens or other electron-withdrawing or donating groups. In 4-anilinoquinazolines, substitutions at the 6-position are crucial for anti-cancer activity, particularly for inhibiting the epidermal growth factor receptor (EGFR). nih.gov For instance, derivatives with an alkyl-thiobenzothiazole side chain at the C-6 position have shown enhanced biological activities. nih.gov In the development of mGlu₅ antagonists, various 6-substituted-4-anilinoquinazolines were synthesized, indicating the importance of this position for activity. nih.gov However, the effect can be target-dependent; for example, an iodo-group at C-6 was found to be detrimental to the antimicrobial activity of certain 2,4,6-trisubstituted quinazolines. nih.gov

C-2 Position : Substitutions at the C-2 position also play a significant role in modulating the pharmacological effects. In the search for preferential COX-2 inhibitors, various urea, thiourea, and sulfonamide moieties were introduced at the C-2 position of the quinazolinone core. rsc.org For PAK4 inhibitors, modifications to the C-2 carboxamide side chain were critical. Changing the piperazine ring of the side chain to other heterocyclic secondary amines was not well-tolerated, indicating that the conformation of the C-2 substituent is vital for activity. acs.org Studies on quinazolin-4(3H)-ones have shown that the presence of methyl, amine, or thiol groups at position 2 is often essential for antimicrobial activities. nih.gov

Table 1: Effect of Substituent Variation on Biological Activity

| Position | Substituent Type | Observed Impact on Biological Activity | Target/Activity |

|---|---|---|---|

| C-4 | Amine or substituted amine | Promotes anti-cancer and anti-microbial activities. nih.gov | General |

| C-4 | 4-anilino | Key feature for mGlu₅ receptor antagonist activity. nih.gov | mGlu₅ Receptor |

| C-4 | 2-furan | Best binding affinities for A₂A adenosine receptor. mdpi.com | A₂A Receptor |

| C-6 | Halogens (Cl, Br) | Promotes anti-cancer and anti-microbial activities. nih.gov Crucial for mGlu₅ antagonist activity. nih.gov | General, mGlu₅ Receptor |

| C-6 | Iodo-group | Detrimental to antimicrobial activity. nih.gov | Antimicrobial |

| C-6 | Alkyl-thiobenzothiazole | Better anti-cancer activity. nih.gov | Anti-cancer |

| C-2 | Methyl, Amine, Thiol | Essential for antimicrobial activity in quinazolinones. nih.gov | Antimicrobial |

| C-2 | Carboxamide side chain | Conformation is critical for PAK4 inhibitory activity. acs.org | PAK4 |

Role of the Ester Moiety and its Structural Modifications on Pharmacological Efficacy

The ester group at the C-4 position of methyl 6-chloroquinazoline-4-carboxylate is a key functional group that can be modified to tune the compound's properties. While direct studies on the methyl ester are limited, research on analogous functional groups like carboxylic acids and carboxamides provides significant insight.

In a series of quinazolinone-based antimalarials, the presence of a carboxylic acid moiety was found to be essential for antiplasmodial activity. acs.org Removal of the acid or its replacement with an aniline (B41778) group resulted in a complete loss of potency, highlighting the critical role of this acidic functional group. acs.org

In a different series of 6-chloroquinazoline derivatives designed as PAK4 inhibitors, a carboxamide group was present at the C-2 position. The structure-activity relationship studies revealed that this amide side chain was crucial for improving selectivity for PAK4. acs.org A dramatic decrease in activity was observed when the amide could not form necessary salt bridge interactions with key amino acid residues in the target protein. acs.org This suggests that the carbonyl oxygen and amide N-H group are important for binding.

These findings imply that the ester moiety in this compound likely participates in key hydrogen bonding or electrostatic interactions within a biological target. Its hydrolysis to the corresponding carboxylic acid could also be a critical step for in vivo activity. Modifications from an ester to an amide or other isosteres can therefore profoundly affect pharmacological efficacy by altering binding interactions, solubility, and metabolic stability.

Table 2: Impact of C-4 Moiety Modification on Pharmacological Efficacy

| Original Moiety (Analog) | Modification | Effect on Efficacy | Biological Target |

|---|---|---|---|

| Carboxylic Acid | Removal of the acid group | Complete loss of activity. acs.org | Antiplasmodial (MMP-13) |

| Carboxylic Acid | Replacement with aniline | Complete loss of activity. acs.org | Antiplasmodial (MMP-13) |

| Carboxamide (at C-2) | Altering the heterocyclic amine | Not tolerated, loss of activity. acs.org | PAK4 Kinase |

| Carboxamide (at C-2) | Introduction of amide side chain | Essential for improving PAK4 selectivity. acs.org | PAK4 Kinase |

Influence of Halogenation (e.g., Chlorine, Bromine) on Biological Profiles and Selectivity

Halogenation, particularly at the C-6 position of the quinazoline ring, is a common strategy that significantly influences the biological activity and selectivity of these derivatives.

The presence of a halogen, such as chlorine or bromine, at C-6 is often associated with enhanced anti-cancer and anti-microbial properties. nih.gov In a study of 6-substituted indolo[1,2-c]quinazolines, halogen substitution was found to be a key factor for antimicrobial activity. nih.gov Similarly, for quinazolinone derivatives, the presence of a halogen atom at the 6-position can improve their antimicrobial profiles. nih.gov

In the context of mGlu₅ receptor antagonists, both 6-bromo and 6-chloro-4-anilinoquinazoline derivatives demonstrated potent antagonist activity. nih.gov However, subtle changes can have profound effects; replacing the 6-chloroquinazoline core with a 6-chloroquinoline resulted in an inactive compound, demonstrating the specific importance of the quinazoline nitrogen atoms in conjunction with the halogen. nih.gov

Furthermore, in a series of antimycobacterial quinazoline-4-thiones, activity was predominantly found among the 6-chloro substituted compounds. Specifically, 6-chloro-3-(4-isopropylphenyl)-2-methylquinazoline-4(3H)-thione showed higher activity than the standard drug isoniazid against certain mycobacterial strains. mdpi.com Conversely, introducing a bulky halogen like bromine at the C-6 position of a 2-aminoquinazoline derivative was found to completely abolish its affinity for the A₂A adenosine receptor, likely due to a steric clash in the binding site. mdpi.com This highlights that while halogenation can be beneficial, its size and the topology of the target's binding pocket are critical considerations.

Table 3: Effect of Halogenation on Biological Activity

| Position | Halogen | Observed Impact | Target/Activity |

|---|---|---|---|

| C-6 | Chlorine, Bromine | Promotes anti-cancer and anti-microbial activity. nih.gov | General |

| C-6 | Chlorine, Bromine | Potent antagonist activity. nih.gov | mGlu₅ Receptor |

| C-6 | Chlorine | Most effective for antimycobacterial activity. mdpi.com | Antimycobacterial |

| C-6 | Bromine | Loss of affinity due to steric clash. mdpi.com | A₂A Receptor |

| C-6 | Iodine | Detrimental to activity. nih.gov | Antimicrobial |

Conformational Preferences and Stereochemical Effects on Receptor Binding

The three-dimensional structure and conformational flexibility of quinazoline derivatives are critical determinants of their interaction with biological targets. Receptor binding is often highly sensitive to the specific conformation adopted by the ligand.

X-ray crystallography studies of a 6-chloro-2,4-diaminoquinazoline derivative (10a) bound to PAK4 revealed a specific binding mode. acs.org This structural information highlighted that the side chain of a key aspartate residue (Asp458) in PAK4 orients itself toward the ligand. Molecular docking simulations predicted that related compounds adopt very similar conformations, with their aromatic rings superimposing well. acs.org Furthermore, the binding of some inhibitors induced conformational changes in the target protein itself, creating electrostatic interactions that were crucial for high-affinity binding. acs.org

The potential for rotational freedom can also play a role. The crystal structure of one quinazolinone derivative revealed two independent molecules in the asymmetric unit, representing two different alternative conformations, which indicates significant rotational freedom of a phenyl substituent in solution. nih.gov This flexibility can be entropically favorable for binding but can also be a target for rigidification to improve potency and selectivity.

Steric effects are also paramount. In a series of A₂A adenosine receptor antagonists, the introduction of a bulky bromine atom at the C-6 position led to a complete loss of receptor affinity. mdpi.com This was attributed to a steric clash with a valine residue (Val84) in the active site, physically preventing the molecule from binding correctly. mdpi.com This demonstrates that even small changes to the substituent size can have a dramatic impact if they disrupt the required conformation for optimal receptor fit.

Identification of Key Pharmacophoric Elements for Specific Biological Targets

A pharmacophore represents the essential steric and electronic features required for a molecule to interact with a specific biological target. rsc.org For quinazoline derivatives, several key pharmacophoric elements have been identified for various targets.

Kinase Inhibitors (e.g., EGFR, PAK4) : For many kinase inhibitors, the quinazoline core itself acts as a "hinge-binder," forming one or more hydrogen bonds with the backbone of the kinase hinge region. The nitrogen atom at position 1 (N-1) is often a key hydrogen bond acceptor. Substituents at C-4 and C-6 then project into specific pockets of the ATP-binding site. For PAK4 inhibitors, a crucial pharmacophoric feature was a charge-assisted hydrogen bond between an NH group on the C-2 side chain and a negatively charged aspartate residue (Asp458) in the protein. acs.org The 6-chloro group occupies a hydrophobic pocket.

GPCR Antagonists (e.g., A₂A, mGlu₅) : For A₂A adenosine receptor antagonists, key elements include the 2-aminoquinazoline scaffold, with a furan ring at C-4 providing optimal affinity. mdpi.com For mGlu₅ antagonists, the 4-anilinoquinazoline (B1210976) core is the central pharmacophoric element. nih.gov The N-1 and N-3 atoms of the quinazoline ring, along with the aniline substituent, are critical for establishing the necessary interactions within the allosteric binding site of the receptor.

Antimicrobial Agents : A general pharmacophore for antimicrobial quinazolinone derivatives includes substitutions at positions 2 and 3, a halogen at position 6, and an amine or substituted amine at position 4. nih.govnih.gov The substituted aromatic ring at position 3 and specific functional groups (e.g., methyl, thiol) at position 2 are considered essential features for activity. nih.gov

Computational Chemistry and Theoretical Studies on Methyl 6 Chloroquinazoline 4 Carboxylate and Quinazoline Systems

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations, particularly Density Functional Theory (DFT), are powerful methods for investigating the electronic structure and reactivity of molecules. physchemres.orgnih.gov These calculations can provide a deep understanding of molecular properties that govern their biological activity.

Density Functional Theory (DFT): DFT calculations are used to determine various quantum chemical parameters that correlate with the reactivity and stability of quinazoline (B50416) derivatives. physchemres.orgnih.gov Key parameters include:

EHOMO (Highest Occupied Molecular Orbital Energy): This represents the electron-donating ability of a molecule. A higher EHOMO value indicates a greater tendency to donate electrons.

ELUMO (Lowest Unoccupied Molecular Orbital Energy): This represents the electron-accepting ability of a molecule. A lower ELUMO value indicates a greater tendency to accept electrons.

Energy Gap (ΔE = ELUMO - EHOMO): The energy gap is a crucial indicator of molecular stability and reactivity. A smaller energy gap suggests higher reactivity. physchemres.org

Hardness (η) and Softness (σ): These global reactivity descriptors are related to the energy gap and provide insights into the resistance of a molecule to changes in its electron distribution. physchemres.org

Absolute Electronegativity (χ): This parameter measures the ability of a molecule to attract electrons. physchemres.org

Fraction of Electrons Transferred (ΔN): This value indicates the tendency of a molecule to donate electrons to another species. physchemres.org

A study on synthesized quinazoline derivatives for corrosion inhibition utilized DFT to calculate these parameters and correlate them with the observed inhibitory efficiencies. physchemres.org For instance, the compound AYQ was found to have a modest energy gap of 4.999 eV, suggesting a greater ease of electron transfer from the HOMO to the LUMO orbital. physchemres.org

Fukui Functions: Fukui functions are used to identify the most reactive sites within a molecule for nucleophilic and electrophilic attacks. researchgate.net The Fukui function f(r) indicates the change in electron density at a point r when the total number of electrons in the system changes. By analyzing the values of Fukui functions, researchers can predict which atoms in the quinazoline ring system are most likely to participate in chemical reactions. researchgate.net

pKa Predictions: Computational methods can also be employed to predict the pKa values of ionizable groups in quinazoline derivatives. Accurate pKa prediction is essential for understanding the ionization state of a molecule at physiological pH, which in turn affects its solubility, membrane permeability, and binding to target proteins.

Molecular Docking Simulations to Characterize Ligand-Receptor Interactions and Binding Affinities

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. ugm.ac.idacs.org This method is widely used to understand the binding modes of quinazoline derivatives to their biological targets and to estimate their binding affinities.

The process involves placing the ligand in the active site of the receptor and evaluating the different possible binding poses based on a scoring function. The scoring function estimates the binding free energy, with lower scores generally indicating more favorable binding. Docking studies have been instrumental in elucidating the interactions of quinazoline derivatives with various protein targets, including epidermal growth factor receptor (EGFR) and p21-activated kinase 4 (PAK4). ugm.ac.idacs.org

For instance, a molecular docking simulation of 6-chloro-4-aminoquinazoline-2-carboxamide derivatives with PAK4 predicted that the compounds adopt similar conformations in the binding site. acs.org The study highlighted a crucial charge-assisted hydrogen bond between the piperazine moiety of the ligand and the deprotonated carboxylic acid side chain of Asp458 in PAK4. acs.org The 6-chloro group was observed to lie in a cliff-like entrance near the hinge region, engaging in van der Waals interactions with Phe397, Glu399, and Ile327 of PAK4. acs.org

The table below summarizes the docking scores and key interactions for a series of quinazolin-12-one derivatives targeting 3-phosphoinositide-dependent protein kinase-1 (PDK1). nih.gov

| Compound | Docking Score (kcal/mol) | Key Interacting Residues |

| Native Ligand | -9.49 | Not specified |

| 3a | -10.12 | Not specified |

| 3b | -10.08 | Not specified |

| 3c | -10.21 | Not specified |

| 3d | -10.15 | Not specified |

| 3e | -9.99 | Not specified |

| 3f | -10.44 | Ala162 |

| 3g | -10.18 | Not specified |

| 3h | -10.25 | Not specified |

| 3i | -10.33 | Not specified |

| 3j | -10.11 | Not specified |

| 3k | -10.29 | Not specified |

| 3l | -10.05 | Not specified |

Data sourced from Synthesis, molecular docking, pharmacological evaluation, MD simulation, and DFT calculations of quinazolin-12-one derivatives as PDK1 inhibitors. nih.gov

Molecular Dynamics Simulations for Conformational Sampling and Protein-Ligand Stability

Molecular dynamics (MD) simulations provide a dynamic view of the interactions between a ligand and its receptor over time. ugm.ac.idacs.orgabap.co.in By simulating the movements of atoms and molecules, MD can be used to assess the stability of a protein-ligand complex, explore different conformational states, and calculate binding free energies. abap.co.innih.gov

The stability of the complex is often evaluated by monitoring the root-mean-square deviation (RMSD) of the protein and ligand backbone atoms over the course of the simulation. abap.co.in A stable RMSD profile suggests that the complex has reached equilibrium and that the ligand is stably bound in the active site. abap.co.in

MD simulations have been successfully applied to study the stability of quinazoline derivatives in complex with various protein targets. abap.co.in For example, MD simulations of quinazoline compounds complexed with Filamenting temperature-sensitive Z (FtsZ) protein and Gyrase Subunit B (GyrB) were conducted to evaluate their potential as antibacterial agents. abap.co.in The results showed that the Q100-FtsZ complex was the most stable, with lower RMSD values for both the ligand and the protein. abap.co.in

The following table presents the RMSD values for different quinazoline-protein complexes from an MD simulation study. abap.co.in

| Complex | Receptor RMSD Range (Å) | Ligand RMSD Range (Å) | Stability |

| 3U2D-Q44 | 0.5 - 2.6 | 0.2 - 1.2 | Stable |

| 3U2D-Q48 | Not specified | Not specified | Stable |

| 6Y1U-Q56 | 0.5 - 2.6 | 0.2 - 2.3 | Stable |

| 6Y1U-Q100 | 0.5 - 2.6 | 0.2 - 1.5 | Stable |

Data sourced from Molecular Dynamics Study of Quinazoline Compounds Complexed with Filamenting Temperature-Sensitive Z Protein and Gyrase Subunit. abap.co.in

In Silico Screening Methodologies for Novel Quinazoline Ligand Discovery

In silico screening, also known as virtual screening, is a computational technique used to search large libraries of small molecules to identify those that are most likely to bind to a drug target. nih.govacs.org This approach can significantly accelerate the drug discovery process by reducing the number of compounds that need to be synthesized and tested in the laboratory. nih.gov

There are two main types of virtual screening:

Structure-based virtual screening (SBVS): This method relies on the three-dimensional structure of the target protein. A library of compounds is docked into the active site of the protein, and the compounds are ranked based on their predicted binding affinity.

Ligand-based virtual screening (LBVS): This method is used when the structure of the target protein is unknown. It involves searching for molecules that are similar to known active compounds, based on their chemical structure or properties.

Virtual screening has been successfully employed to discover novel quinazoline derivatives with a wide range of biological activities. nih.govacs.org For instance, an in silico screening of a diversity library led to the identification of quinazoline derivatives as potent inhibitors of fungal group II intron splicing. acs.org

Development and Application of QSAR Models for Activity Prediction

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.govnih.gov QSAR models are developed by correlating various molecular descriptors (physicochemical, topological, electronic, etc.) with the experimentally determined activity of the compounds.

Once a reliable QSAR model is developed, it can be used to predict the activity of new, unsynthesized compounds, thereby guiding the design of more potent analogs. nih.govnih.gov Various statistical methods are used to build QSAR models, including Multiple Linear Regression (MLR), Principal Component Analysis (PCA), and Partial Least Squares (PLS). nih.govresearchgate.net

A 2D-QSAR analysis was conducted on a set of 31 quinazoline derivatives with inhibitory activity against human lung cancer. nih.gov The resulting model showed strong predictive capabilities, with a high correlation coefficient (R²) of 0.745 and a high test set correlation coefficient (R²_test) of 0.941. nih.gov This model was then used to design 18 new molecules with potentially enhanced inhibitory activity. nih.gov

The table below shows the statistical parameters of a 3D-QSAR model developed for a series of quinazoline derivatives as osteosarcoma target drugs. nih.gov

| Parameter | Value |

| Q² | 0.63 |

| R² | 0.987 |

| Error Value | 0.05 |

Data sourced from 3D,2D-QSAR study and docking of novel quinazolines as potential target drugs for osteosarcoma. nih.gov

Future Perspectives and Emerging Research Directions

Novel Synthetic Approaches for Complex Quinazoline (B50416) Architectures

The development of efficient, atom-economical, and environmentally benign synthetic methods is crucial for expanding the chemical space of quinazoline derivatives. While traditional methods have been effective, modern organic synthesis is focused on more sophisticated strategies to build complex molecular architectures.

Visible-light photoredox catalysis has also emerged as a powerful tool for quinazoline synthesis. bohrium.comresearchgate.net These reactions proceed under mild conditions and often use simple, inexpensive catalysts, aligning with the principles of green chemistry. bohrium.com This methodology has been applied to the synthesis of quinazolin-4(3H)-ones from N-aryl-2-aminobenzamides and has even been combined with enzymatic catalysis in a one-pot process to achieve high yields in a short time. bohrium.comnih.gov

Furthermore, multi-component reactions (MCRs) continue to be a highly attractive strategy. These one-pot reactions allow for the assembly of complex quinazoline structures from three or more simple starting materials, minimizing waste and purification steps. frontiersin.orgorganic-chemistry.org Researchers are continuously refining these methods, using catalysts like molecular iodine or copper salts to drive the efficient formation of diverse quinazoline libraries. frontiersin.orgmdpi.com

| Synthetic Strategy | Key Features | Catalyst Examples | Reference |

| C-H Activation | Avoids pre-functionalization, high atom economy, regioselective. | [CpRhCl2]2, CpCo(CO)I2 | organic-chemistry.orgnih.gov |

| Photoredox Catalysis | Mild conditions, environmentally benign, uses visible light. | Eosin Y, Copper(I) complexes | bohrium.comresearchgate.net |

| Multi-Component Reactions | One-pot synthesis, high efficiency, reduces waste. | I2, CuBr, CsOH | frontiersin.orgorganic-chemistry.orgmdpi.com |

| Metal-Free Synthesis | Avoids heavy metal contamination, often uses greener catalysts. | Iodine, (NH4)2S2O8 | bohrium.comorganic-chemistry.org |

Identification of Undiscovered Biological Targets and Therapeutic Applications

The quinazoline scaffold is recognized as a "privileged structure" in medicinal chemistry, capable of interacting with a wide array of biological targets. nih.govnih.gov While its role in inhibiting protein kinases like EGFR and VEGFR for cancer therapy is well-established, future research is aimed at identifying novel targets and expanding therapeutic applications into new disease areas. ekb.egmdpi.com

A promising new frontier is the treatment of neurodegenerative disorders . Recent studies have demonstrated that quinazoline derivatives can be designed as multi-targeting agents for Alzheimer's disease by simultaneously inhibiting key enzymes such as human cholinesterases (hChE) and β-secretase (hBACE-1). nih.gov This multi-target approach is considered highly advantageous for complex, multifaceted diseases. nih.gov

The broad biological activity of quinazolines, including antimicrobial, anti-inflammatory, antiviral, and anticonvulsant properties, suggests that many of their potential targets remain unexplored. nih.govresearchgate.net Future research will likely focus on:

Epigenetic Targets: Investigating quinazoline derivatives as inhibitors of bromodomains, histone deacetylases (HDACs), or methyltransferases, which are critical regulators of gene expression implicated in cancer and other diseases.

Protein-Protein Interactions (PPIs): Designing quinazoline-based molecules that can disrupt key PPIs, which are notoriously difficult to target with small molecules but offer significant therapeutic potential.

Neglected Tropical Diseases: Screening quinazoline libraries against pathogens responsible for diseases like malaria and leishmaniasis, building upon the known antimalarial activity of some derivatives. nih.govwikipedia.org

The continued exploration of diverse quinazoline libraries against a wide panel of biological assays will undoubtedly lead to the discovery of novel mechanisms of action and first-in-class therapeutics for a host of challenging diseases.

Advanced Lead Optimization Strategies for Enhancing Potency and Selectivity

Once an initial "hit" compound is identified, the process of lead optimization is critical to transform it into a viable drug candidate. For quinazoline-based molecules, researchers are employing a suite of advanced strategies to improve potency, enhance selectivity, and optimize pharmacokinetic properties.

Structure-Based Drug Design (SBDD) is a cornerstone of this process. By using high-resolution structural data from X-ray crystallography or cryo-electron microscopy, chemists can visualize how a quinazoline derivative binds to its target protein. This molecular insight allows for the rational design of modifications to the scaffold to improve binding affinity and selectivity against off-target proteins, thereby reducing potential side effects.

Computational and in silico methods play a pivotal and accelerating role. Quantitative Structure-Activity Relationship (QSAR) models are used to build mathematical correlations between the chemical structure of quinazoline analogs and their biological activity. acs.orgnih.gov These models can then predict the activity of virtual compounds before they are synthesized, guiding chemists toward the most promising modifications. acs.org Furthermore, in silico prediction of ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties helps to identify and eliminate compounds with poor drug-like characteristics early in the discovery process, saving significant time and resources. nih.gov

Another key strategy is the development of multi-targeting agents or dual inhibitors, which are designed to modulate two or more disease-relevant targets simultaneously. ekb.eg This is particularly relevant in oncology, where quinazolines have been designed as dual EGFR/VEGFR inhibitors, and is an emerging approach in neurodegenerative disease as well. ekb.egnih.gov

Integration of Artificial Intelligence and Machine Learning in Quinazoline Drug Discovery

The integration of artificial intelligence (AI) and machine learning (ML) is set to revolutionize the discovery and development of quinazoline-based drugs. jddtonline.info These technologies can analyze vast and complex datasets at a speed unattainable by humans, dramatically accelerating the entire drug discovery pipeline. ijirt.orgmdpi.com

Key applications of AI/ML in this field include:

High-Throughput Virtual Screening: ML algorithms can screen virtual libraries containing billions of potential quinazoline derivatives to identify those most likely to bind to a specific biological target. nih.gov

De Novo Drug Design: Generative AI models can design entirely novel quinazoline-based molecules from scratch, tailored to have specific properties like high potency, selectivity, and favorable ADMET profiles. nih.gov These models "learn" the rules of chemistry and pharmacology to build optimized molecular structures.

ADMET and Property Prediction: Deep learning models have shown remarkable accuracy in predicting the pharmacokinetic and toxicological properties of compounds. jddtonline.infomdpi.com This allows for the early de-risking of quinazoline candidates, increasing the probability of success in later clinical stages.

Target Identification: AI can analyze genomic, proteomic, and clinical data to identify and validate novel biological targets for which new quinazoline inhibitors could be developed. ijirt.org

By leveraging AI and ML, researchers can explore the chemical space around the quinazoline scaffold more comprehensively and efficiently, reducing the costs and timelines traditionally associated with drug discovery. jddtonline.infojsr.org

Exploration of Quinazoline Derivatives in Chemical Biology and Materials Science

Beyond their therapeutic potential, quinazoline derivatives possess unique properties that make them valuable in other scientific domains, notably chemical biology and materials science.

In chemical biology , the rigid, planar structure and favorable photophysical properties of the quinazoline core make it an excellent scaffold for developing fluorescent probes . rsc.org These probes are designed to bind to a specific biological target, such as a receptor or enzyme, and report on its location and activity within living cells through fluorescence. nih.govacs.org For example, quinazoline-based probes have been developed to visualize α1-adrenergic receptors, detect the presence of specific metal ions like Fe³⁺, and monitor changes in the cellular microenvironment, such as pH or viscosity. rsc.orgnih.govtandfonline.com

In materials science , the π-conjugated system of quinazolines is being exploited for applications in organic electronics . researchgate.net By incorporating quinazoline units into larger conjugated structures, researchers can create materials with tailored electronic and optical properties. ingentaconnect.com These materials have shown promise for use in:

Organic Light-Emitting Diodes (OLEDs): Quinazoline derivatives have been used as highly efficient host materials and emitters in OLEDs, including for advanced applications like thermally activated delayed fluorescence (TADF). researchgate.netbeilstein-journals.org

Dye-Sensitized Solar Cells (DSSCs): The electron-accepting nature of the quinazoline ring makes it a candidate for creating push-pull systems that can act as photosensitizers in solar cells. ingentaconnect.com

Nonlinear Optical (NLO) Materials: Certain arylvinyl-substituted quinazolines exhibit properties that make them of interest for NLO applications, which are important for optical communications and computing. ingentaconnect.com

The continued exploration of functionalized quinazolines in these areas promises to yield not only powerful tools for biological research but also next-generation materials for advanced electronic and photonic devices. researchgate.net

Q & A

Basic Questions

Q. What spectroscopic and crystallographic methods are recommended for characterizing Methyl 6-chloroquinazoline-4-carboxylate?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : Use - and -NMR to confirm the substitution pattern and ester functionality.

- Mass Spectrometry (MS) : High-resolution MS (HRMS) determines molecular weight and fragmentation patterns.

- X-ray Crystallography : Employ SHELXL for structure refinement and ORTEP-3 for visualizing anisotropic displacement parameters . Mercury software can further validate crystal packing and intermolecular interactions .

| Technique | Application | Reference |

|---|---|---|

| X-ray Diffraction | Molecular geometry, bond lengths | SHELXL |

| Mercury | Crystal packing visualization |

Q. How can X-ray crystallography resolve the molecular structure of this compound?

- Methodological Answer :

- Data Collection : Use single-crystal diffraction with synchrotron radiation for high-resolution data.

- Structure Solution : Apply SHELXS/SHELXD for phase determination .

- Refinement : Refine anisotropic displacement parameters and hydrogen atom positions using SHELXL . Visualize results with ORTEP for Windows to generate publication-quality figures .

Advanced Research Questions

Q. What strategies optimize the synthesis of this compound, particularly in multi-step reactions?

- Methodological Answer :

- Reagent Selection : Use trichlorotriazine as a coupling agent for introducing substituents, as demonstrated in analogous quinazoline syntheses .

- Microwave Assistance : Reduce reaction times and improve yields via microwave-assisted cyclization (e.g., 4-aminoquinazoline derivatives synthesized in 70-90% yields under controlled conditions) .

- Purification : Employ gradient column chromatography with silica gel (hexane/ethyl acetate) to isolate the ester derivative.

Q. How can computational tools predict reactivity or intermolecular interactions of this compound?

- Methodological Answer :

- Density Functional Theory (DFT) : Calculate electrostatic potential surfaces to identify nucleophilic/electrophilic sites.

- Mercury CSD : Use the Materials Module to analyze hydrogen-bonding motifs and π-π stacking interactions in analogous crystal structures .

- PubChem Data : Compare with similar compounds (e.g., 6-(4-chlorophenyl)oxazolo-pyridine derivatives) to infer reactivity trends .

Q. How to address contradictions in crystallographic data during refinement?

- Methodological Answer :

- Twinned Data Handling : Use SHELXL’s twin refinement option for datasets with overlapping lattices .

- Validation Tools : Cross-check with Mercury’s packing similarity analysis to identify outliers in bond lengths/angles .

- Disorder Modeling : Apply PART instructions in SHELXL to refine disordered solvent molecules .

Q. What are key intermediates in synthesizing this compound, and how are they characterized?

- Methodological Answer :

- Intermediate Isolation : Monitor reactions via TLC and isolate intermediates like 6-chloroquinazoline-4-carboxylic acid using acid-base extraction.

- Spectroscopic Confirmation : Use -NMR to verify esterification (e.g., methyl ester peak at δ 3.9 ppm) and IR for carbonyl stretches (~1700 cm) .

Q. How to analyze intermolecular interactions in the crystal lattice of this compound?

- Methodological Answer :

- Void Analysis : Use Mercury’s void visualization tool to assess solvent-accessible volumes .

- Hirshfeld Surfaces : Generate 2D fingerprint plots to quantify interaction types (e.g., H-bonding vs. van der Waals) .

- ConQuest Integration : Search the Cambridge Structural Database (CSD) for analogous packing motifs .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.